CA-074 Me

Catalog No.
S8359418
CAS No.
M.F
C19H31N3O6
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CA-074 Me

Product Name

CA-074 Me

IUPAC Name

methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11?,12-,13-,14-,15-/m0/s1

InChI Key

XGWSRLSPWIEMLQ-RQLZCWDZSA-N

SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](C(C)CC)C(=O)N2CCC[C@H]2C(=O)OC

Description

(2S)-1-[(2S)-3-methyl-1-oxo-2-[[oxo-[(2S,3S)-3-[oxo(propylamino)methyl]-2-oxiranyl]methyl]amino]pentyl]-2-pyrrolidinecarboxylic acid methyl ester is a peptide.

CA-074 methyl ester, commonly referred to as CA-074Me, is a selective inhibitor of cathepsin B, a lysosomal cysteine protease that plays a significant role in various physiological and pathological processes. This compound is notable for its ability to penetrate cell membranes, allowing it to exert its effects intracellularly. The chemical structure of CA-074Me includes a methyl ester modification that enhances its bioavailability and cellular uptake compared to its parent compound, CA-074. The chemical formula for CA-074Me is C19H31N3O6, with a molecular weight of approximately 397.47 g/mol .

CA-074Me has been extensively studied for its biological activities related to the inhibition of cathepsin B. It has shown significant effects in various cellular contexts, including:

  • Inhibition of Apoptosis: In cultured human gingival fibroblasts, CA-074Me inhibited cathepsin B activity by up to 95%, demonstrating its potential in modulating apoptotic pathways .
  • Impact on Liver Injury: In animal models, CA-074Me has been shown to reduce liver damage induced by tumor necrosis factor-alpha by inhibiting cathepsin B activity .
  • Anti-inflammatory Effects: Research indicates that CA-074Me can mitigate lung inflammation and fibrosis in models of interstitial lung disease .

That introduce a methyl group at the carboxylate position of the proline residue. Specific methods may vary but often include:

  • Methylation Reaction: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base to facilitate the transfer of the methyl group.
  • Purification: Following synthesis, the product is purified using techniques like chromatography to isolate CA-074Me from unreacted starting materials and by-products.

CA-074Me is primarily used in research settings due to its ability to selectively inhibit cathepsin B. Its applications include:

  • Biochemical Studies: Investigating the role of cathepsin B in cellular processes and disease mechanisms.
  • Therapeutic Research: Exploring potential therapeutic strategies for conditions associated with elevated cathepsin B activity, such as cancer and inflammatory diseases.
  • Drug Development: Serving as a lead compound for developing new inhibitors targeting cysteine proteases.

Studies have demonstrated that CA-074Me interacts selectively with cathepsin B while showing minimal effects on other cysteine proteases. This selectivity is crucial for its application in biological research and potential therapeutic use. Interaction studies often involve:

  • Kinetic Analysis: Measuring IC50 values across different pH levels to assess potency.
  • Molecular Docking Studies: Utilizing computational methods to predict binding affinities and interaction sites within the enzyme's active site .

CA-074Me shares structural similarities with several other cysteine protease inhibitors but stands out due to its selective action on cathepsin B. Below is a comparison with similar compounds:

Compound NameSelectivityIC50 (nM) at pH 7.2Mechanism
CA-074Cathepsin B723Direct inhibition via active site binding
E64Broad cysteine proteases1000Irreversible binding
Z-FL-COCHOCathepsins L & B300Competitive inhibition
LBH589Multiple targetsVariesHistone deacetylase inhibition

Uniqueness

CA-074Me's unique feature lies in its membrane permeability and enhanced selectivity for cathepsin B over other cysteine proteases, making it particularly valuable for both in vitro and in vivo studies focused on this specific enzyme.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

397.22128572 g/mol

Monoisotopic Mass

397.22128572 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-02-18

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